Thiazolo[5,4-d]pyrimidin-2-amine
Overview
Description
Thiazolo[5,4-d]pyrimidin-2-amine is a compound with the molecular weight of 152.18 . It is stored at room temperature and appears as a powder . It has been used in various fields of therapeutic applications .
Synthesis Analysis
The synthesis of Thiazolo[5,4-d]pyrimidin-2-amine derivatives has been achieved by one-pot three-component method via cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) under acetonitrile solvent medium .Molecular Structure Analysis
The molecular structure of Thiazolo[5,4-d]pyrimidin-2-amine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code is 1S/C5H4N4S/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H, (H2,6,9) .Chemical Reactions Analysis
Thiazolo[5,4-d]pyrimidin-2-amine derivatives have been synthesized by a one-pot three-component reaction . The reaction involves the cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes .Physical And Chemical Properties Analysis
Thiazolo[5,4-d]pyrimidin-2-amine is a powder that is stored at room temperature . The compound has a molecular weight of 152.18 .Scientific Research Applications
Cytotoxicity Agents for Human Cancer Cell Lines
- Application Summary: Thiazolo[5,4-d]pyrimidines and their amide derivatives have been synthesized and evaluated for their in vitro cytotoxicity effects against human cancer cell lines .
- Methods of Application: The compounds were characterized by 1H NMR, 13C NMR, and mass spectral data. They were then evaluated for in vitro cytotoxicity effects against four human cancer cell lines such as PC3 (prostate cancer), A549 (lung cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer) by employing MTT assay .
- Results: Five compounds possessed significant cytotoxicity properties as compared with etoposide, a commonly used chemotherapy drug .
Adenosine Receptor Antagonists
- Application Summary: Thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their affinity and/or potency at the human adenosine receptors .
- Methods of Application: The compounds were synthesized and evaluated in vitro for their affinity and/or potency at the human adenosine receptors .
- Results: Several compounds were characterized by nanomolar and subnanomolar binding affinities for the human adenosine receptors. One of the derivatives was evaluated for its antidepressant-like activity in in vivo studies, showing an effect comparable to that of the reference amitriptyline .
Adenosine A2A Receptor Inverse Agonists
- Application Summary: Thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their affinity and/or potency at the human adenosine A2A receptors .
- Methods of Application: The compounds were synthesized and evaluated in vitro for their affinity and/or potency at the human adenosine A2A receptors .
- Results: Several compounds were characterized by nanomolar and subnanomolar binding affinities for the human adenosine A2A receptors .
Anti-inflammatory Agents
- Application Summary: Pyrimidines, including thiazolopyrimidines, have been studied for their anti-inflammatory effects .
- Methods of Application: The compounds were synthesized and evaluated for their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Anticancer Agents
- Application Summary: Thiazolopyrimidine derivatives have been studied for their anticancer activity against human cancer cell lines and primary CLL cells .
- Methods of Application: The compounds were synthesized and evaluated for their anticancer activity against the cell lines .
- Results: One of the derivatives displayed excellent anticancer activity and led to cell death by apoptosis as it inhibited the CDK enzyme .
Adenosine A2A Receptor Inverse Agonists
- Application Summary: Thiazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their affinity and/or potency at the human adenosine A2A receptors .
- Methods of Application: The compounds were synthesized and evaluated in vitro for their affinity and/or potency at the human adenosine A2A receptors .
- Results: Several compounds were characterized by nanomolar and subnanomolar binding affinities for the human adenosine A2A receptors .
Anti-inflammatory Agents
- Application Summary: Pyrimidines, including thiazolopyrimidines, have been studied for their anti-inflammatory effects .
- Methods of Application: The compounds were synthesized and evaluated for their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Anticancer Agents
- Application Summary: Thiazolopyrimidine derivatives have been studied for their anticancer activity against human cancer cell lines and primary CLL cells .
- Methods of Application: The compounds were synthesized and evaluated for their anticancer activity against the cell lines .
- Results: One of the derivatives displayed excellent anticancer activity and led to cell death by apoptosis as it inhibited the CDK enzyme .
Future Directions
While the specific future directions for Thiazolo[5,4-d]pyrimidin-2-amine are not explicitly mentioned in the retrieved papers, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This could potentially include Thiazolo[5,4-d]pyrimidin-2-amine and its derivatives.
properties
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKQRZSYDSDMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669243 | |
Record name | [1,3]Thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-d]pyrimidin-2-amine | |
CAS RN |
920313-61-7 | |
Record name | [1,3]Thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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